5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride
Description
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride (CAS: 1052542-49-0) is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group and a pentan-1-amine chain terminated by a hydrochloride salt. This compound is commercially available through suppliers like ECHEMI and Santa Cruz Biotechnology, with packaging options ranging from 250 mg to 1 g .
Properties
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-18-12-8-6-11(7-9-12)14-16-13(19-17-14)5-3-2-4-10-15;/h6-9H,2-5,10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCGGPZNTHBQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with a suitable nitrile in the presence of a dehydrating agent to form the oxadiazole ring. The resulting intermediate is then subjected to further reactions to introduce the pentan-1-amine moiety, followed by conversion to the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
The compound belongs to a class of derivatives known as oxadiazoles, which have been extensively studied for their anticancer properties. Research indicates that oxadiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain oxadiazole-based compounds can inhibit the growth of human colon cancer cells with IC50 values lower than 2 μg/mL . The introduction of the 4-methoxyphenyl group is believed to enhance the biological activity of these compounds by improving their interaction with cellular targets.
Antimicrobial Properties
There is evidence suggesting that oxadiazole derivatives possess antimicrobial properties. A review on Mannich bases highlights their potential as antibacterial and antifungal agents, indicating that modifications in their structure can lead to enhanced efficacy against pathogens . The presence of the methoxy group may contribute to improved solubility and bioavailability, making these compounds suitable candidates for further development as antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds with similar structures have shown promise in reducing inflammation in various models, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Synthetic Pathways
The synthesis of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride typically involves the reaction of appropriate precursors through the formation of the oxadiazole ring followed by amination processes. The methodology often includes the use of reagents such as hydrazine or thiosemicarbazide in conjunction with carboxylic acids to facilitate the formation of the desired structure .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at different positions on the oxadiazole ring or altering substituents on the aromatic rings can significantly impact their pharmacological profiles. For instance, variations in alkyl chain length or substitution patterns on the phenyl ring can lead to enhanced potency or selectivity towards specific biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The amine group can also participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
Impact of Alkyl Chain Length
Pharmacological and Commercial Considerations
- 4-Methoxyphenyl vs. 4-Chlorophenyl : The methoxy group’s electron-donating nature may enhance solubility and metabolic stability compared to the chloro analog’s lipophilicity .
- Commercial Availability: The 4-chlorophenyl variant (CAS: 1797025-14-9) is marketed by EOS Med Chem, while the 4-methylphenyl analog (CAS: 851116-16-0) is listed by Amadis Chemical . The target compound’s availability varies, with ECHEMI and Santa Cruz Biotechnology offering it, while CymitQuimica lists it as discontinued .
Biological Activity
5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The oxadiazole ring structure is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activities associated with this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole moiety linked to a pentanamine chain. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O2·HCl |
| Molecular Weight | 272.74 g/mol |
| CAS Number | 60562-11-0 |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings can act as enzyme inhibitors by mimicking substrate structures.
- Interaction with Receptors : The methoxyphenyl group may facilitate binding to various receptors involved in signaling pathways.
Antimicrobial Activity
Research indicates that oxadiazoles exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi. For instance:
- Study Findings : A derivative similar to the compound under review demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
The anticancer potential of oxadiazoles has been explored in several studies:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., COLO 320DM) revealed that compounds with an oxadiazole moiety could inhibit cell proliferation and induce apoptosis .
- Mechanism : The proposed mechanism involves interference with the WNT/β-catenin signaling pathway, crucial for cell growth regulation .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride may exhibit anti-inflammatory effects:
- Experimental Evidence : Studies have shown that oxadiazole derivatives can reduce pro-inflammatory cytokine production in activated macrophages .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several oxadiazole derivatives against resistant strains of bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics, suggesting potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer effects of oxadiazoles, a compound structurally similar to the one discussed was found to significantly reduce tumor size in xenograft models. This was attributed to its ability to induce apoptosis and inhibit angiogenesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride, and how can experimental design optimize yield?
- Methodological Answer : The compound’s synthesis likely involves cyclization of a precursor carboxylic acid hydrazide with a nitrile derivative under acidic conditions (e.g., POCl₃). Statistical Design of Experiments (DoE) is critical for optimizing variables like reaction time, temperature, and stoichiometry. For example, fractional factorial designs can reduce trial counts while identifying significant factors affecting yield . Evidence from oxadiazole syntheses suggests refluxing in anhydrous conditions (120°C, 6–8 hrs) with continuous monitoring via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm proton environments and carbon frameworks, particularly the 1,2,4-oxadiazol-5-yl moiety and methoxyphenyl group. IR spectroscopy can validate the oxadiazole ring (C=N stretch ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation, as demonstrated for structurally similar oxadiazole-pyridine hybrids .
Advanced Research Questions
Q. How can computational methods elucidate the electronic and steric effects of the 4-methoxyphenyl substituent on reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing/donating effects of the methoxy group on the oxadiazole ring’s resonance stability. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) may predict intermediates in nucleophilic substitution or cycloaddition reactions. ICReDD’s integrated computational-experimental workflows are a validated approach for such mechanistic studies .
Q. What strategies resolve contradictions in biological activity data for structurally analogous 1,2,4-oxadiazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from stereoelectronic variations or assay conditions. Apply multivariate analysis to isolate structural contributors (e.g., Hammett σ values for substituents). Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity, cell-based viability assays). Replicate studies under standardized protocols, as highlighted in methodological toolkits for handling contested data .
Q. How can reactor design improve scalability for intermediates in the synthesis of this compound?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic cyclization steps, reducing byproduct formation. Computational fluid dynamics (CFD) simulations optimize parameters like residence time and mixing efficiency. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, as applied in fuel engineering and particle technology .
Data-Driven Research Considerations
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in 1,2,4-oxadiazole derivatives?
- Methodological Answer : Use Partial Least Squares Regression (PLSR) or Machine Learning (Random Forests, SVMs) to correlate molecular descriptors (logP, polar surface area) with activity. Public datasets (e.g., ChEMBL) provide training data for predictive models. Ensure robustness via k-fold cross-validation and external test sets, following best practices in chemical informatics .
Q. How should researchers address solubility challenges in pharmacological assays for this hydrochloride salt?
- Methodological Answer : Preformulation studies using dynamic light scattering (DLS) and phase solubility analysis (via Higuchi-Chow method) identify compatible co-solvents (e.g., DMSO/PEG mixtures). Salt metathesis (e.g., exchanging Cl⁻ for besylate) may improve aqueous solubility while retaining crystallinity, as seen in pyrazole-thiazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
